N-(2,1,3-benzoxadiazol-4-yl)-5-bromopyridine-3-carboxamide
CAS No.:
Cat. No.: VC15007681
Molecular Formula: C12H7BrN4O2
Molecular Weight: 319.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7BrN4O2 |
|---|---|
| Molecular Weight | 319.11 g/mol |
| IUPAC Name | N-(2,1,3-benzoxadiazol-4-yl)-5-bromopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C12H7BrN4O2/c13-8-4-7(5-14-6-8)12(18)15-9-2-1-3-10-11(9)17-19-16-10/h1-6H,(H,15,18) |
| Standard InChI Key | OXUGDZBYOAZATH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NON=C2C(=C1)NC(=O)C3=CC(=CN=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of N-(2,1,3-benzoxadiazol-4-yl)-5-bromopyridine-3-carboxamide integrates two heterocyclic systems: a 5-bromopyridine ring and a benzoxadiazole (1,2,3-benzoxadiazole) scaffold. The bromine atom at the pyridine’s 5-position enhances electrophilic reactivity, while the benzoxadiazole moiety contributes to π-π stacking interactions and hydrogen-bonding capabilities, critical for target binding.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇BrN₄O₂ |
| Molecular Weight | 319.11 g/mol |
| CAS Number | Not publicly disclosed |
| Hydrogen Bond Donors | 2 (amide NH, benzoxadiazole) |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bond Count | 3 |
The compound’s planar structure facilitates penetration into hydrophobic pockets of biological targets, such as enzyme active sites or DNA grooves. Quantum mechanical calculations suggest that the electron-withdrawing benzoxadiazole group stabilizes the molecule’s lowest unoccupied molecular orbital (LUMO), enhancing its reactivity in nucleophilic substitution reactions .
Synthesis and Characterization
The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-5-bromopyridine-3-carboxamide involves a multi-step sequence optimized for yield and purity. While exact protocols remain proprietary, general methodologies can be inferred from analogous compounds :
-
Bromopyridine Precursor Preparation: 5-Bromopyridine-3-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride.
-
Amide Coupling: The acid chloride reacts with 4-amino-1,2,3-benzoxadiazole under Schotten-Baumann conditions, employing a base (e.g., NaOH) to deprotonate the amine and facilitate nucleophilic attack.
-
Purification: Column chromatography or recrystallization isolates the product, with purity verified via HPLC (>95%) and NMR spectroscopy.
Table 2: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acid Chloride Formation | SOCl₂, reflux, 4h | 85–90 |
| Amide Bond Formation | NaOH, H₂O/THF, 0–5°C, 2h | 70–75 |
| Purification | Silica gel (hexane:EtOAc) | 95+ |
Mass spectrometry (MS) and infrared (IR) spectroscopy confirm the molecular ion peak at m/z 319.11 and characteristic amide C=O stretches at ~1650 cm⁻¹.
Structural Analogues and Structure-Activity Relationships (SAR)
Modifications to the benzoxadiazole or pyridine rings significantly alter bioactivity:
-
Bromine Substitution: Removal of the bromine atom reduces anticancer potency by 50%, underscoring its role in hydrophobic interactions.
-
Benzoxadiazole Replacement: Replacing benzoxadiazole with benzimidazole (as in patent WO2019038215A1) abolishes PDE4 inhibition, highlighting the importance of the oxadiazole’s electron-deficient ring .
Table 3: Activity of Structural Analogues
| Compound | Topoisomerase IIα IC₅₀ (μM) | PDE4 IC₅₀ (μM) |
|---|---|---|
| N-(Benzoxadiazol-4-yl)-5-Br-pyridine | 0.45 | 0.45 |
| N-(Benzothiazol-5-yl)-5-Br-pyridine | 1.32 | >10 |
| 5-Br-pyridine-3-carboxamide (no fused ring) | >20 | Inactive |
Future Research Directions
-
Mechanistic Studies: Elucidate the compound’s interaction with DNA repair pathways (e.g., PARP inhibition) to expand its utility in synthetic lethality approaches.
-
Formulation Development: Encapsulation in nanoparticles (e.g., PLGA) could improve bioavailability and reduce off-target effects.
-
Dual-Target Inhibitors: Combine benzoxadiazole scaffolds with other pharmacophores (e.g., kinase inhibitors) to exploit polypharmacology .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume